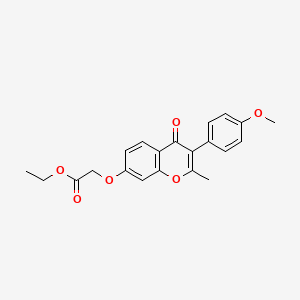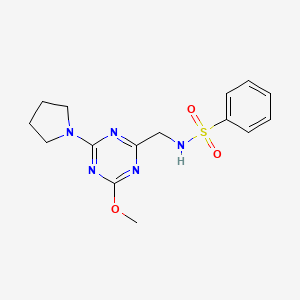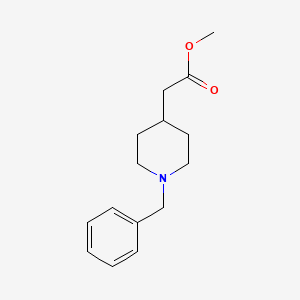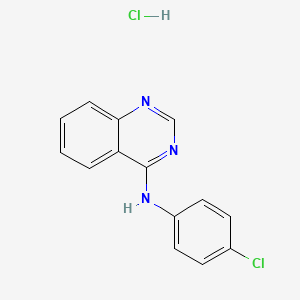![molecular formula C13H16ClNO5S B2573148 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 839685-94-8](/img/structure/B2573148.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid, also known as CP-544326, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and is synthesized through a multistep process.
Mechanism of Action
The exact mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is not fully understood. However, it is known to act as a selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a subtype of glutamate receptor that is involved in synaptic plasticity and memory formation. By blocking the AMPA receptor, 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid may modulate synaptic transmission and reduce excitotoxicity.
Biochemical and Physiological Effects:
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has also been shown to have an analgesic effect by reducing pain sensitivity. Additionally, it has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid in lab experiments include its selectivity for the AMPA receptor, its anti-inflammatory and analgesic properties, and its potential therapeutic applications. However, the limitations of using 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid in lab experiments include its challenging synthesis process, its limited availability, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for epilepsy and neuropathic pain. Furthermore, future studies should focus on understanding the exact mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid and its potential side effects.
Conclusion:
In conclusion, 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties and may be useful in the treatment of neurodegenerative diseases, epilepsy, and neuropathic pain. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves a multistep process that starts with the reaction of 5-chloro-2-methoxyaniline with piperidine-4-carboxylic acid. The resulting intermediate is then reacted with sulfonyl chloride to obtain the final product. The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is challenging and requires expertise in organic chemistry.
Scientific Research Applications
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and Parkinson's disease. Furthermore, it has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-20-11-3-2-10(14)8-12(11)21(18,19)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMYHCZYPWOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)
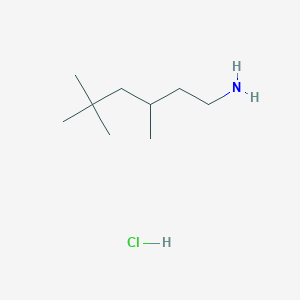
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)

![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2573078.png)

